molecular formula C12H11NO2S B1325522 2-Methoxy-5-(3-methyl-2-thenoyl)pyridine CAS No. 898786-11-3

2-Methoxy-5-(3-methyl-2-thenoyl)pyridine

Cat. No.: B1325522
CAS No.: 898786-11-3
M. Wt: 233.29 g/mol
InChI Key: NLHCKFIXIFVLBH-UHFFFAOYSA-N
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Description

2-Methoxy-5-(3-methyl-2-thenoyl)pyridine is a chemical compound with the molecular formula C12H11NO2S and a molecular weight of 233.29 g/mol.

Preparation Methods

The synthesis of 2-Methoxy-5-(3-methyl-2-thenoyl)pyridine involves several steps. One common synthetic route includes the reaction of 2-methoxypyridine with 3-methyl-2-thenoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Methoxy-5-(3-methyl-2-thenoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

2-Methoxy-5-(3-methyl-2-thenoyl)pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential biological activities, including anti-inflammatory, antioxidant, and antitumor effects.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, such as in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(3-methyl-2-thenoyl)pyridine involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. The compound’s antioxidant activity is likely due to its ability to scavenge free radicals and reduce oxidative stress. In terms of antitumor effects, it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

2-Methoxy-5-(3-methyl-2-thenoyl)pyridine can be compared with other similar compounds, such as:

    2-Methoxy-3-(3-methyl-2-thenoyl)pyridine: This compound has a similar structure but differs in the position of the substituents on the pyridine ring.

    2-Methoxy-5-(2-thenoyl)pyridine: This compound lacks the methyl group on the thenoyl moiety, which may result in different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical reactivity and biological activities.

Properties

IUPAC Name

(6-methoxypyridin-3-yl)-(3-methylthiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-5-6-16-12(8)11(14)9-3-4-10(15-2)13-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHCKFIXIFVLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)C2=CN=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642168
Record name (6-Methoxypyridin-3-yl)(3-methylthiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-11-3
Record name (6-Methoxy-3-pyridinyl)(3-methyl-2-thienyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxypyridin-3-yl)(3-methylthiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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